(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one
Beschreibung
(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one (CAS 669000-31-1) is a chiral lactone derivative featuring a tert-butyldimethylsilyl (TBS) ether group. Its molecular formula is C₁₀H₂₀O₃Si, with a molecular weight of 216.35 g/mol . This compound is a white crystalline powder with ≥95% purity, primarily used as a synthetic intermediate in organic chemistry, particularly for protecting hydroxyl groups during nucleoside or peptide synthesis . It is commercially available at a premium price (e.g., €3,571.00 per gram) and stored at room temperature in sealed containers .
Eigenschaften
IUPAC Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3Si/c1-10(2,3)14(4,5)13-8-6-7-12-9(8)11/h8H,6-7H2,1-5H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRXZIBXHZJOBE-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467256 | |
| Record name | (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669000-31-1 | |
| Record name | (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable dihydrofuranone precursor.
Silylation: The precursor undergoes silylation using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Synthesis: Large-scale reactors are used to handle the increased volume of reactants.
Optimization: Reaction conditions are optimized for yield and purity, often involving automated systems for precise control of temperature, pressure, and reactant addition.
Purification: Industrial purification may involve crystallization or advanced chromatographic techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl(dimethyl)silyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl group, allowing for further functionalization.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield lactones or carboxylic acids.
Reduction: Can produce alcohols.
Substitution: Can result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Enantioselective Synthesis:
The compound is primarily utilized as an intermediate in the enantioselective synthesis of complex organic molecules. Dihydrofurans are valuable building blocks in organic chemistry, often serving as precursors to biologically active compounds. The introduction of the tert-butyl(dimethyl)silyl group enhances the stability and solubility of the compound, facilitating various synthetic transformations.
- Organocatalytic Reactions: Recent studies have demonstrated that this compound can be employed in organocatalytic reactions, particularly in the synthesis of 2,3-dihydrofurans through Michael-type reactions. These reactions exhibit high enantioselectivity, with some derivatives achieving enantiomeric excess (ee) values exceeding 90% .
- Domino Reactions: The compound has been effectively used in domino-type reactions where multiple bond-forming steps occur in a single reaction vessel, leading to complex product formations with high efficiency .
Medicinal Chemistry
Biological Activity:
Research indicates that derivatives of dihydrofuran, including (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one, exhibit significant biological activities. For instance:
- Anti-inflammatory Properties: Some studies have highlighted the potential of dihydrofuran derivatives in modulating inflammatory responses. Specifically, compounds related to this structure have shown promise in inhibiting lipopolysaccharide (LPS)-induced vascular endothelial cell dysfunction, suggesting therapeutic applications in vascular diseases .
- Anticancer Activity: The structural features of dihydrofurans allow for modifications that can enhance their anticancer properties. Research has indicated that certain derivatives can inhibit specific cancer cell lines, although further studies are needed to elucidate their mechanisms of action.
Material Science
Polymer Chemistry:
The compound's unique chemical properties make it suitable for applications in polymer chemistry. Its ability to participate in polymerization reactions can lead to the development of new materials with tailored properties.
- Silicone-Based Materials: The presence of the tert-butyl(dimethyl)silyl group suggests potential applications in synthesizing silicone-based polymers, which are valued for their thermal stability and flexibility.
Case Studies and Experimental Findings
Wirkmechanismus
The mechanism of action for (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one involves its reactivity as a chiral intermediate. The tert-butyl(dimethyl)silyl group provides steric protection, influencing the compound’s reactivity and selectivity in chemical reactions. This protection allows for selective reactions at other sites of the molecule, facilitating the synthesis of complex structures.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Data
- Elemental Analysis : For a related TBS-containing compound (CAS 164264-14-6), slight discrepancies between calculated and found values (e.g., Si: 10.53% vs. 10.01%) indicate typical synthesis impurities .
- Economic Factors: The R-isomer’s high cost reflects its niche applications and synthesis complexity, whereas non-TBS analogues are likely more affordable .
Biologische Aktivität
The compound (+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one (commonly referred to as TBDMS-dihydrofuranone) is a derivative of dihydrofuran and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory, antimicrobial, and anticancer properties based on diverse studies.
Chemical Structure and Properties
The structure of TBDMS-dihydrofuranone is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) ether group, which enhances its stability and solubility. The silyl group significantly influences the compound's reactivity and biological interactions, making it a valuable scaffold in medicinal chemistry.
1. Anti-inflammatory Activity
Recent studies have demonstrated that derivatives of dihydrofuranones exhibit significant anti-inflammatory properties. For instance:
- Inhibition of COX Enzymes : Compounds similar to TBDMS-dihydrofuranone have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study reported that certain furanone derivatives had IC50 values for COX-1 and COX-2 inhibition comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like rofecoxib .
- Carrageenan-Induced Edema : In vivo models using carrageenan-induced paw edema demonstrated that furanone derivatives could reduce inflammation by approximately 54% at a dose of 0.01 mmol/kg, indicating a promising therapeutic effect against inflammation .
2. Antimicrobial Properties
The antimicrobial activity of TBDMS-dihydrofuranone derivatives has also been evaluated:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that various furanone derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives exhibited MIC values as low as 8 µg/mL against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents .
- Biofilm Formation Inhibition : The ability of these compounds to inhibit biofilm formation was also assessed, with findings suggesting that the antimicrobial action is linked to bacterial growth repression rather than direct interference with biofilm pathways .
3. Anticancer Activity
TBDMS-dihydrofuranone has been explored for its anticancer potential:
- Cytotoxicity Against Cancer Cell Lines : Research indicates that certain furanone derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HSC-3 (oral squamous cell carcinoma). IC50 values for these compounds were reported at 10 µM and 7.5 µM, respectively, suggesting effective antiproliferative activity .
- Synergistic Effects with Chemotherapeutics : Notably, some studies have indicated that furanone derivatives can enhance the efficacy of conventional chemotherapeutic agents like gefitinib and 5-fluorouracil, suggesting possible applications in combination therapy for cancer treatment .
Case Studies
Several case studies highlight the biological activity of TBDMS-dihydrofuranone:
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anti-inflammatory | Reduction of paw edema by 54% at 0.01 mmol/kg |
| Study 2 | Antimicrobial | MIC values of 8 µg/mL against S. aureus |
| Study 3 | Anticancer | Cytotoxicity IC50 values: MCF-7 (10 µM), HSC-3 (7.5 µM) |
Q & A
Q. What are common synthetic routes for introducing the tert-butyldimethylsilyl (TBS) protecting group into dihydrofuran-2(3H)-one derivatives?
The TBS group is typically introduced via silylation reactions using tert-butyldimethylsilyl chloride (TBSCl) or analogous reagents in the presence of a base (e.g., imidazole or triethylamine). For example, in the synthesis of structurally related lactones, the TBS group is employed to protect hydroxyl intermediates, enabling selective functionalization of other reactive sites. Deprotection is often achieved using tetrabutylammonium fluoride (TBAF), which cleaves the silicon-oxygen bond under mild conditions .
Q. How can mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy be used to confirm the structure of intermediates in the synthesis of this compound?
- MS : High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) provides molecular ion peaks and fragmentation patterns to verify molecular weight and functional groups. For example, synthetic intermediates in dihydrofuran-2(3H)-one derivatives are characterized by distinct m/z values corresponding to TBS-protected fragments .
- NMR : H and C NMR spectra reveal stereochemical and regiochemical details. For instance, the tert-butyldimethylsilyl group produces characteristic singlet peaks for the nine equivalent methyl protons (δ ~0.1–0.3 ppm) and quaternary silicon-attached carbons (δ ~18–25 ppm) .
Q. What safety precautions are essential when handling hygroscopic or air-sensitive intermediates in this compound’s synthesis?
- Store reagents under inert gas (e.g., argon) in sealed, desiccated containers.
- Use anhydrous solvents (e.g., dichloromethane or tetrahydrofuran) for reactions involving TBS-protected intermediates.
- Follow SDS guidelines for personal protective equipment (PPE), including gloves and safety goggles, as silylating agents and fluorides (e.g., TBAF) can be corrosive .
Q. How is chromatographic purity assessed during the synthesis of stereochemically complex dihydrofuranones?
High-performance liquid chromatography (HPLC) with chiral stationary phases or gas chromatography (GC) with enantioselective columns is used to resolve enantiomers. For example, GC-MS analysis of dihydrofuran-2(3H)-one derivatives achieved enantiomeric ratios up to 7:1, validated by calibration curves and retention time comparisons .
Q. What solvents and reaction conditions optimize yield in silylation/deprotection steps?
- Silylation : Dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C with catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency.
- Deprotection : TBAF in tetrahydrofuran (THF) at room temperature selectively removes the TBS group without disrupting lactone rings or other sensitive functionalities .
Advanced Research Questions
Q. How do steric and electronic effects influence the stereochemical outcome of TBS protection in dihydrofuran-2(3H)-one derivatives?
Steric hindrance from the tert-butyl group directs silylation to less hindered hydroxyl sites. For example, in asymmetric syntheses using Koga amine catalysts, the TBS group’s bulkiness enforces axial selectivity in transition states, favoring specific diastereomers. Computational modeling (DFT) and NOE NMR experiments can validate these effects .
Q. What strategies mitigate racemization during TBS deprotection in enantiomerically enriched intermediates?
- Use mild, anhydrous TBAF conditions to avoid acidic byproducts.
- Monitor reaction progress via real-time circular dichroism (CD) spectroscopy to detect optical activity changes.
- For acid-sensitive substrates, employ buffered fluoride sources (e.g., TBAF·3HO) to maintain neutral pH .
Q. How can contradictory NMR data (e.g., unexpected coupling constants) be resolved in structural elucidation?
- Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm spatial proximity of substituents.
- Compare experimental data with density functional theory (DFT)-calculated chemical shifts for proposed conformers. Discrepancies may indicate dynamic effects (e.g., ring puckering) .
Q. What mechanistic insights explain variations in enantiomeric excess (ee) across synthetic methods?
Kinetic resolution using chiral catalysts (e.g., Koga amine) versus thermodynamic control under prolonged reaction times can lead to divergent ee values. For instance, extending reaction durations from 24 to 72 hours altered diastereomer ratios in dihydrofuranone syntheses, as shown by GC-MS and HPLC analyses .
Q. How do substituents on the dihydrofuranone ring impact its reactivity in downstream functionalization (e.g., cross-coupling or oxidation)?
Electron-withdrawing groups (e.g., fluorine) increase electrophilicity at the lactone carbonyl, facilitating nucleophilic additions. Conversely, bulky TBS-protected hydroxyls hinder sterically demanding reactions like Suzuki-Miyaura couplings. Substituent effects are quantified via Hammett plots or kinetic isotope effect (KIE) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
